molecular formula C11H13BrN2O2 B14782056 methyl 7-bromo-1,2-dimethyl-1H-1,3-benzodiazole-5-carboxylate

methyl 7-bromo-1,2-dimethyl-1H-1,3-benzodiazole-5-carboxylate

Cat. No.: B14782056
M. Wt: 285.14 g/mol
InChI Key: BSMBALAHYPBBQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-bromo-1,2-dimethylbenzodiazole-5-carboxylate is a chemical compound with the molecular formula C11H11BrN2O2 It is a derivative of benzimidazole, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-bromo-1,2-dimethylbenzodiazole-5-carboxylate typically involves the bromination of 1,2-dimethylbenzimidazole followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an organic solvent such as dichloromethane. The esterification step involves the reaction of the brominated intermediate with methanol in the presence of a catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-bromo-1,2-dimethylbenzodiazole-5-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide can facilitate ester hydrolysis.

Major Products

The major products formed from these reactions include substituted benzimidazole derivatives, carboxylic acids, and reduced benzimidazole compounds.

Scientific Research Applications

Methyl 7-bromo-1,2-dimethylbenzodiazole-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 7-bromo-1,2-dimethylbenzodiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 7-bromo-1,2-dimethylbenzimidazole-5-carboxylate
  • 1H-Benzimidazole-5-carboxylic acid, 7-bromo-1,2-dimethyl-, methyl ester

Uniqueness

Methyl 7-bromo-1,2-dimethylbenzodiazole-5-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H13BrN2O2

Molecular Weight

285.14 g/mol

IUPAC Name

methyl 7-bromo-1,2-dimethyl-3H-indazole-5-carboxylate

InChI

InChI=1S/C11H13BrN2O2/c1-13-6-8-4-7(11(15)16-3)5-9(12)10(8)14(13)2/h4-5H,6H2,1-3H3

InChI Key

BSMBALAHYPBBQE-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=C(N1C)C(=CC(=C2)C(=O)OC)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.